molecular formula C22H16O6 B2549551 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate CAS No. 869341-83-3

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Cat. No.: B2549551
CAS No.: 869341-83-3
M. Wt: 376.364
InChI Key: NLOZXBOBPQHLAJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a complex organic compound that belongs to the class of chromen-2-ones and furan carboxylates This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a furan-2-carboxylate moiety attached to a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an aluminum chloride catalyst.

    Attachment of the Furan-2-carboxylate Moiety: The final step involves the esterification of the chromen-2-one derivative with furan-2-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as column chromatography and recrystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
  • 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl propionate

Uniqueness

3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is unique due to the presence of the furan-2-carboxylate moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

3-(4-Methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic compound belonging to the class of chromen derivatives. Its unique structure, characterized by a chromen-2-one core and various substituents, has drawn attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H18O6SC_{23}H_{18}O_6S, with a molecular weight of approximately 422.5 g/mol. The compound features a methoxy group and a furan carboxylate moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC23H18O6SC_{23}H_{18}O_6S
Molecular Weight422.5 g/mol
CAS Number869341-49-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. The binding affinity and specificity for these targets are influenced by the structural characteristics of the compound, allowing it to modulate enzymatic activity effectively.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It was observed to inhibit the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, cytotoxicity assays demonstrated significant effects on breast cancer cell lines (MCF-7) and other tumor types .

Enzyme Inhibition

In vitro studies have assessed the inhibitory effects of this compound on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated moderate inhibitory activity against these enzymes, which are critical in neurodegenerative diseases like Alzheimer's. The compound showed IC50 values comparable to established inhibitors, suggesting its potential as a therapeutic agent in cognitive disorders .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It exhibited significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on MCF-7 cells. The findings revealed an IC50 value indicating effective inhibition of cell proliferation, supporting its potential use in cancer therapy.
  • Enzyme Inhibition Profiles : In another investigation, the compound was tested against AChE and BuChE. Results showed that it inhibited AChE with an IC50 of approximately 10 µM, demonstrating its potential utility in treating Alzheimer's disease .

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-17-12-16(27-21(23)19-4-3-11-26-19)9-10-18(17)28-22(24)20(13)14-5-7-15(25-2)8-6-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZXBOBPQHLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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